molecular formula C10H19NO2 B166530 Tert-butyl Piperidine-4-carboxylate CAS No. 138007-24-6

Tert-butyl Piperidine-4-carboxylate

Cat. No. B166530
M. Wt: 185.26 g/mol
InChI Key: FUYBPBOHNIHCHM-UHFFFAOYSA-N
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Patent
US08012982B2

Procedure details

To a solution of 1-benzyl 4-tert-butyl piperidine-1,4-dicarboxylate in EtOAc (0.1 M), a catalytic amount of Pd/C (5%) was added and the atmosphere in the reaction vessel charged with H2 (1 atmosphere). The reaction mixture was stirred vigorously at RT for 8 h. The solution was filtered and the filtrate concentrated in vacuo to afford the title compound (76%); MS (ES+) m/z 186(M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[N:1]1(C(OCC2C=CC=CC=2)=O)[CH2:6][CH2:5][CH:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3][CH2:2]1>CCOC(C)=O.[Pd]>[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC(CC1)C(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at RT for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the atmosphere in the reaction vessel charged with H2 (1 atmosphere)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1CCC(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.